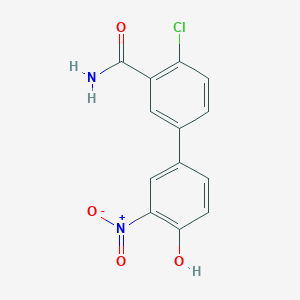
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) is a phenolic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies.
科学研究应用
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 4-methoxycarbonylphenyl-2-nitrophenyl ether and 4-methoxycarbonylphenyl-2-nitrophenyl acrylate. It has also been used in biochemical and physiological studies, as well as in the study of enzyme kinetics. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) has been used in the study of the structure-activity relationships of a variety of compounds.
作用机制
The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) is not fully understood. However, it is believed that the compound acts as a substrate for enzymes in the body, which can lead to the production of a variety of compounds. In addition, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have the ability to inhibit certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. In addition, it has been shown to have the ability to modulate the activity of certain receptors, which can lead to changes in the activity of certain hormones and other molecules.
实验室实验的优点和局限性
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively stable and can be used in a variety of experiments. In addition, the compound is relatively inexpensive and can be purchased in bulk. However, one limitation is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a variety of future directions for research involving 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%). One possible direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be done to explore the potential applications of the compound in drug discovery and development. Additionally, research could be done to explore the potential of the compound as a therapeutic agent for various diseases and disorders. Finally, research could be done to explore the potential of the compound as an industrial catalyst or a reagent for chemical synthesis.
合成方法
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) can be synthesized through a variety of methods. The most common method involves the reaction of 4-methoxycarbonylphenol with nitromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol (95%) along with other by-products. Other methods of synthesis include the reaction of 4-methoxycarbonylphenol with nitrobenzene, as well as the reaction of 4-methoxycarbonylphenol with nitroethane.
属性
IUPAC Name |
methyl 3-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)9-2-4-10(11(15)6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFXZZRZRFWBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686314 |
Source


|
| Record name | Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261957-79-2 |
Source


|
| Record name | Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

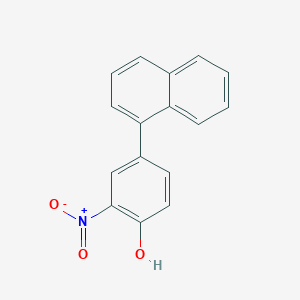
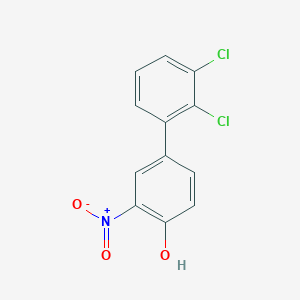
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)
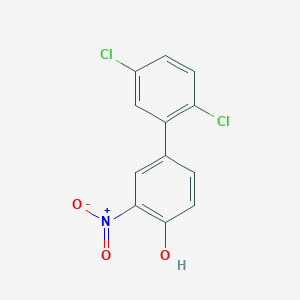
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)

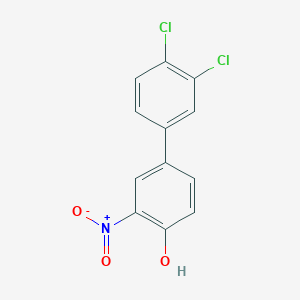


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)

